tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate
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Overview
Description
tert-Butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate: is an organic compound with the molecular formula C12H16BrNO2. It is a derivative of carbamic acid and is characterized by the presence of a bromomethyl group and a fluorophenyl group. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(bromomethyl)-4-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and substituted amines.
Oxidation Products: The major products are typically carbonyl compounds such as aldehydes or ketones.
Scientific Research Applications
Chemistry:
Building Block: tert-Butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate is used as a building block in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to various substrates.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity .
Comparison with Similar Compounds
- tert-Butyl N-[4-(bromomethyl)phenyl]carbamate
- tert-Butyl N-[2-bromoethyl]carbamate
Comparison:
- tert-Butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate is unique due to the presence of the fluorine atom, which can influence its reactivity and interaction with biological targets .
- tert-Butyl N-[4-(bromomethyl)phenyl]carbamate lacks the fluorine atom, which may result in different chemical and biological properties .
- tert-Butyl N-[2-bromoethyl]carbamate has a different substitution pattern, which can affect its reactivity and applications .
Properties
CAS No. |
1895977-80-6 |
---|---|
Molecular Formula |
C12H15BrFNO2 |
Molecular Weight |
304.2 |
Purity |
95 |
Origin of Product |
United States |
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